2-(3,4-DIHYDROXYSTYRYL)-3-PHENYL-4(3H)-QUINAZOLINONE
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Overview
Description
2-(3,4-Dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone is a synthetic organic compound known for its diverse biological activities. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a dihydroxystyryl group and a phenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminobenzophenone in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The dihydroxystyryl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and quinazolinone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological effects of 2-(3,4-dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The dihydroxystyryl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: It may protect neurons from oxidative and inflammatory damage by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid Phenethyl Ester: Another compound with antioxidant and anti-inflammatory activities, often compared with 2-(3,4-dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone for its neuroprotective effects.
Uniqueness
This compound is unique due to its quinazolinone core, which provides additional sites for chemical modification and enhances its biological activity. The combination of the dihydroxystyryl group and the quinazolinone core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-12-10-15(14-20(19)26)11-13-21-23-18-9-5-4-8-17(18)22(27)24(21)16-6-2-1-3-7-16/h1-14,25-26H/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLMVDSUMFPES-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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